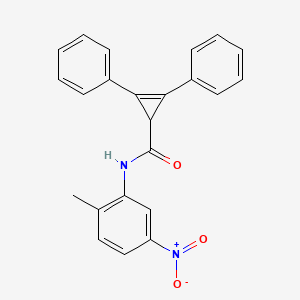
N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropene ring, nitrophenyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide typically involves multiple steps, including the formation of the cyclopropene ring and the introduction of the nitrophenyl and diphenyl groups. One common method involves the reaction of 2-methyl-5-nitrobenzaldehyde with diphenylacetylene in the presence of a strong base to form the cyclopropene ring. The resulting intermediate is then reacted with a suitable amine to form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular macromolecules such as proteins and DNA. These interactions can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: A compound with similar structural features but different biological activities.
N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide: Another compound with a nitrophenyl group, used in different chemical contexts.
Uniqueness
N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is unique due to its cyclopropene ring, which imparts distinct chemical reactivity and biological properties. The combination of the nitrophenyl and diphenyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-15-12-13-18(25(27)28)14-19(15)24-23(26)22-20(16-8-4-2-5-9-16)21(22)17-10-6-3-7-11-17/h2-14,22H,1H3,(H,24,26) |
InChI Key |
VOPQXETUBYOWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















